Hdac6-IN-18

HDAC6 Irreversible Inhibitor Multiple Myeloma

Hdac6-IN-18 (Compound 4) is the first irreversible HDAC6 inhibitor, forming a covalent bond for sustained suppression vs. reversible agents like ACY-241. Demonstrates superior anti-myeloma activity and therapeutic index in cellular models. Ideal for long-term HDAC6 inactivation studies. For R&D only.

Molecular Formula C16H13N3O7S
Molecular Weight 391.4 g/mol
Cat. No. B12384195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-18
Molecular FormulaC16H13N3O7S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-]
InChIInChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20)
InChIKeyCKHUIFFTCIFDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-18: The First Irreversible HDAC6 Isoform-Selective Inhibitor for Research and Discovery


Hdac6-IN-18 (also known as Compound 4) is a synthetic small molecule and the first-in-class irreversible inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in various cancers and neurodegenerative diseases [1]. Unlike most inhibitors that bind reversibly, Hdac6-IN-18 forms a covalent bond with its target, leading to sustained inhibition [2]. This compound is derived from a phenylsulfonylfuroxan-based hydroxamate scaffold and is specifically designed for research applications requiring the durable and selective suppression of HDAC6 activity, with demonstrated potent activity in cellular models of multiple myeloma [1].

Why Hdac6-IN-18 Cannot Be Simply Replaced by Other HDAC6 Inhibitors


Substituting Hdac6-IN-18 with a reversible HDAC6 inhibitor like Citarinostat (ACY-241) or Ricolinostat (ACY-1215) is not scientifically equivalent due to fundamental differences in target engagement and resulting biological outcomes [1]. Hdac6-IN-18's irreversible binding mechanism leads to prolonged inhibition of HDAC6, which in turn translates to a distinct and more durable cellular phenotype [2]. Direct comparative studies have shown that this unique mechanism confers not only superior anti-multiple myeloma activity but also an improved therapeutic index compared to the reversible clinical candidate ACY-241 [1]. The quantitative evidence below demonstrates why this specific compound is required for experiments aiming to model irreversible HDAC6 inactivation.

Quantitative Differentiation of Hdac6-IN-18: A Procurement-Focused Evidence Review


Hdac6-IN-18 vs. ACY-241: Irreversible Mechanism Confers Superior Anti-Tumor Activity and Therapeutic Index

Hdac6-IN-18 demonstrates superior anti-multiple myeloma activity and an improved therapeutic index compared to the reversible HDAC6 inhibitor ACY-241 (Citarinostat) in a direct head-to-head comparison [1]. This is a direct consequence of its irreversible, covalent binding mechanism, which prolongs the duration of target inhibition [2].

HDAC6 Irreversible Inhibitor Multiple Myeloma

Mechanism of Action: The First Reported Irreversible Inhibition of Intracellular HDAC6

Hdac6-IN-18 is the first reported compound to inhibit intracellular HDAC6 in an irreversible manner [1]. This contrasts with the vast majority of HDAC inhibitors, including prominent HDAC6-selective agents like Tubastatin A, ACY-1215 (Ricolinostat), and ACY-241 (Citarinostat), which are all reversible inhibitors [2].

Irreversible Inhibition HDAC6 Chemical Biology

Anti-Proliferative Activity of Hdac6-IN-18 in Multiple Myeloma Cell Lines

Hdac6-IN-18 exhibits potent anti-proliferative activity against a panel of human multiple myeloma cell lines. The compound's effect on cell proliferation was measured after 48 hours of incubation using a CCK8 assay .

Multiple Myeloma Anti-Proliferative HDAC6

High-Impact Research Applications for Hdac6-IN-18 Driven by Its Unique Profile


Investigating the Functional Consequences of Sustained HDAC6 Inhibition

The irreversible binding mechanism of Hdac6-IN-18 makes it uniquely suited for studies designed to uncover the long-term cellular effects of HDAC6 inactivation. This is in stark contrast to experiments using reversible inhibitors, where the biological phenotype may reflect only transient target engagement [1]. Research questions surrounding the turnover rate of HDAC6, its functional recovery after inhibition, or the development of compensatory mechanisms are ideally addressed with this tool compound.

Comparative Efficacy Studies in Preclinical Multiple Myeloma Models

For scientists evaluating the therapeutic potential of HDAC6 inhibition in multiple myeloma, Hdac6-IN-18 offers a direct comparator to reversible clinical candidates. The demonstrated superiority of Hdac6-IN-18 over ACY-241 in both anti-tumor activity and therapeutic index provides a strong scientific rationale for using this compound as a benchmark in in vivo studies, potentially to validate target engagement or to explore the benefits of an irreversible mechanism [1].

Functional Studies of Acetylated α-Tubulin and HSP90 Dynamics

Hdac6-IN-18's selective inhibition of HDAC6 leads to increased acetylation of key substrates like α-tubulin and HSP90 [1]. Researchers focusing on cytoskeletal dynamics, cell motility, protein folding, or stress responses can use this compound to induce a robust and sustained increase in substrate acetylation, providing a powerful tool to dissect the role of these post-translational modifications in various cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.